(S)-lipoic acid

Catalog No.
S533260
CAS No.
1200-22-2
M.F
C8H14O2S2
M. Wt
206.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-lipoic acid

CAS Number

1200-22-2

Product Name

(S)-lipoic acid

IUPAC Name

5-[(3S)-dithiolan-3-yl]pentanoic acid

Molecular Formula

C8H14O2S2

Molecular Weight

206.3 g/mol

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m0/s1

InChI Key

AGBQKNBQESQNJD-ZETCQYMHSA-N

SMILES

Array

solubility

Insoluble
2.24e-01 g/L

Synonyms

Acid, alpha-Lipoic, Alpha Lipogamma, alpha Lipoic Acid, Alpha Lipon Stada, alpha Liponaure Heumann, Alpha Liponsaure Sofotec, alpha Liponsaure von ct, Alpha Lippon AL, alpha Vibolex, Alpha-Lipogamma, alpha-Lipoic Acid, Alpha-Lipon Stada, alpha-Liponaure Heumann, Alpha-Liponsaure Sofotec, alpha-Liponsaure von ct, Alpha-Lippon AL, alpha-Vibolex, Alphaflam, AlphaLipogamma, AlphaLipon Stada, alphaLiponaure Heumann, AlphaLiponsaure Sofotec, alphaLiponsaure von ct, AlphaLippon AL, alphaVibolex, Azulipont, biomo lipon, biomo-lipon, biomolipon, duralipon, espa lipon, espa-lipon, espalipon, Fenint, Injekt, Thiogamma, Juthiac, Lipoic Acid, Liponsaure ratiopharm, Liponsaure-ratiopharm, Liponsaureratiopharm, MTW Alphaliponsaure, MTW-Alphaliponsaure, MTWAlphaliponsaure, Neurium, Pleomix Alpha, Pleomix Alpha N, Pleomix-Alpha, Pleomix-Alpha N, PleomixAlpha, PleomixAlpha N, Thioctacid, Thioctacide T, Thioctic Acid, Thiogamma Injekt, Thiogamma oral, Tromlipon, Verla Lipon, Verla-Lipon, VerlaLipon

Canonical SMILES

C1CSSC1CCCCC(=O)O

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)O

The exact mass of the compound Lipoic acid is 206.0435 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of lipoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Thia fatty acids [FA0113]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties

One of the most widely explored aspects of lipoic acid is its function as an antioxidant. LA possesses a unique structure with both lipophilic (fat-soluble) and hydrophilic (water-soluble) properties, allowing it to scavenge free radicals throughout the cell []. This characteristic offers broader protection compared to other antioxidants like Vitamin C (water-soluble) or Vitamin E (fat-soluble) []. Research suggests that LA may help combat oxidative stress, a condition linked to various chronic diseases [, ].

Mitochondrial Function and Diabetes

Lipoic acid plays a crucial role within mitochondria, the cell's powerhouse. It acts as a cofactor for enzymes involved in energy production through glucose metabolism []. Studies have investigated the potential benefits of LA for diabetic neuropathy, a nerve damage complication associated with diabetes. Some research suggests that LA supplementation might improve symptoms like pain and burning sensation in diabetic patients []. However, further investigation is needed to solidify its therapeutic role in diabetes management [].

Heavy Metal Detoxification

Lipoic acid's ability to chelate (bind) with certain metals has led to research exploring its potential for heavy metal detoxification. In vitro and animal studies suggest that LA may help remove heavy metals like mercury and arsenic from the body []. However, more human trials are necessary to confirm its effectiveness and safety for this application [].

Lipoic acid, also known as thioctic acid, is a naturally occurring compound that plays a crucial role in energy metabolism. It is an eight-carbon fatty acid with two sulfur atoms connected by a disulfide bond within a five-membered ring structure, known as a dithiolane. This unique structure allows lipoic acid to act as both a cofactor for enzymatic reactions and an antioxidant. It exists in two forms: the oxidized form (lipoic acid) and the reduced form (dihydrolipoic acid), which is generated within cells during metabolic processes .

LA's mechanism of action is multifaceted:

  • Antioxidant Activity: LA scavenges free radicals, preventing cellular damage associated with oxidative stress [].
  • Cofactor Function: LA acts as a cofactor for enzymes involved in energy metabolism within the mitochondria, the cell's powerhouse [].
  • Metal Chelation: LA's ability to bind metal ions may contribute to its antioxidant and neuroprotective effects.

Case Study:

A study published in the journal Diabetes Care investigated the effect of LA supplementation on diabetic neuropathy (nerve damage). The results suggested that LA improved symptoms like pain, burning, and numbness, potentially due to its antioxidant and nerve regeneration properties.

  • Nausea
  • Vomiting
  • Skin rash
, primarily as a cofactor for mitochondrial enzyme complexes. Notably, it participates in:

  • Pyruvate Dehydrogenase Complex: Lipoic acid facilitates the conversion of pyruvate into acetyl-CoA, a vital step in cellular respiration.
  • Alpha-Ketoglutarate Dehydrogenase Complex: It aids in the decarboxylation of alpha-ketoglutarate to succinyl-CoA, another critical metabolic pathway .

The compound can undergo oxidation-reduction reactions, wherein it can be reduced to dihydrolipoic acid. This reduction process allows lipoic acid to scavenge free radicals, although its primary mechanism of action may involve inducing oxidative stress responses rather than direct radical scavenging .

Lipoic acid exhibits significant biological activity due to its antioxidant properties. It is unique in that it is both water-soluble and fat-soluble, enabling it to function throughout various cellular compartments. Its antioxidant capabilities include:

Additionally, lipoic acid has been studied for its potential therapeutic effects in various conditions, including diabetic neuropathy and age-related diseases .

Lipoic acid is synthesized biologically through a series of enzymatic reactions involving octanoic acid as a precursor. The synthesis occurs primarily in mitochondria:

  • Formation of Octanoate: Octanoate is produced via fatty acid biosynthesis.
  • Thioester Formation: Octanoate is transferred as a thioester to lipoyl domain proteins by octanoyltransferase.
  • Sulfur Incorporation: Two sulfur atoms are introduced to form lipoic acid through the action of lipoyl synthase via a radical mechanism .

In laboratory settings, lipoic acid can also be synthesized chemically through various organic synthesis methods, although these are less common compared to biological synthesis.

Lipoic acid has several applications across different fields:

  • Nutraceuticals: Due to its antioxidant properties, lipoic acid is marketed as a dietary supplement for managing conditions like diabetes and neurodegenerative diseases.
  • Medical Research: It is studied for its potential role in treating conditions associated with oxidative stress, such as cardiovascular diseases and certain cancers .
  • Cosmetics: Lipoic acid is incorporated into skincare products for its anti-aging effects due to its ability to reduce oxidative damage in skin cells .

Research indicates that lipoic acid may interact with various medications:

  • Diabetes Medications: Lipoic acid can enhance the effects of insulin and lower blood sugar levels, necessitating careful monitoring when used alongside diabetes medications.
  • Chemotherapy Agents: There are concerns that lipoic acid may interfere with certain chemotherapy drugs, highlighting the need for consultation with healthcare providers before use .

Studies have also examined its interactions with heavy metals, suggesting that lipoic acid can bind to toxic metals like mercury and arsenic, potentially aiding detoxification processes .

Lipoic acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure/FunctionalityUniqueness of Lipoic Acid
Dihydrolipoic AcidReduced form of lipoic acid; stronger antioxidantUnique ability to regenerate other antioxidants
Acetyl-L-CarnitineInvolved in fatty acid metabolism; supports energy productionDual solubility (water and fat)
Coenzyme AEssential cofactor in fatty acid metabolismContains sulfur atoms; participates in redox reactions
Alpha Linolenic AcidOmega-3 fatty acid involved in anti-inflammatory processesDistinct from omega fatty acids; not involved in redox reactions

Lipoic acid's ability to function at both lipid and aqueous interfaces makes it particularly versatile compared to other compounds that are restricted to either hydrophilic or lipophilic environments .

Fragment Assembly Techniques

Fragment assembly strategies involve the construction of lipoic acid precursors from simpler building blocks, often requiring multiple bond-forming reactions to establish the complete carbon framework. These approaches have proven particularly valuable when specific functionalized precursors are not readily available or when alternative retrosynthetic disconnections offer advantages in terms of efficiency or selectivity.

The Reformatsky reaction sequence developed by Chavan and associates exemplifies an effective fragment assembly approach [6]. This methodology commences with the Reformatsky reaction between cyclohexanone and ethyl chloroacetate in the presence of activated zinc powder [6]. The resulting β-hydroxy ester undergoes elimination to generate an alkene intermediate, which is subsequently reduced with diisobutylaluminum hydride and protected to yield a key intermediate [6]. Ozonolysis followed by Jones oxidation establishes the carboxylic acid functionality, with sodium borohydride reduction providing the tertiary alcohol intermediate [6]. The final steps involve esterification and treatment with sodium methoxide to produce the requisite diol, which is converted to lipoic acid through established protocols [6].

The Birch reduction approach reported by Rao and colleagues demonstrates the utility of aromatic precursors in fragment assembly strategies [7]. This methodology begins with a Wittig reaction between terephthalaldehyde and an appropriately substituted ylide, followed by palladium-catalyzed hydrogenation and lithium aluminum hydride reduction [7]. Protection of the resulting alcohols with tetrahydropyran affords a diTHP ether in 62% yield [7]. The key Birch reduction step converts the aromatic ring to a 1,4-diene system in 85% yield [7]. Subsequent ozonolysis and quenching with lithium aluminum hydride provides the necessary alcohol functionality, which is converted to dimesylate and further elaborated to lipoic acid [7].

Chandrasekaran and coworkers developed a methodology utilizing tetrathiometalates as sulfur transfer reagents [8]. This approach begins with the alkylation of ethyl acetoacetate with 5-bromopent-1-ene, followed by stepwise reduction to a 1,3-diol intermediate [8]. Bromination of the alcohol groups yields 6,8-dibromooctanoic acid, which undergoes oxidative cleavage of the terminal double bond with potassium permanganate [8]. The resulting precursor is subjected to tetrathiometalate-mediated sulfur transfer to generate lipoic acid in 12% overall yield [8].

Stereoselective Synthesis of Enantiopure Forms

The development of stereoselective synthetic methodologies for enantiopure lipoic acid has become increasingly important due to the superior biological activity of the R-enantiomer compared to its S-antipode [1]. Multiple strategies have been developed to access optically pure lipoic acid, including chiral resolution, chiral pool approaches, chiral auxiliary methods, and asymmetric catalysis.

The Sharpless asymmetric epoxidation has emerged as a particularly powerful tool for stereoselective lipoic acid synthesis [9] [10]. Page and colleagues demonstrated the effectiveness of this approach in a six-step enantioselective synthesis from 6-bromohex-1-ene [10]. The key transformation involves the asymmetric epoxidation of an intermediate allyl alcohol using Sharpless conditions, which provides predictable absolute stereochemistry [10]. This methodology affords R-lipoic acid with [α]D +107°, confirming the successful stereocontrol [10].

Enzymatic resolution strategies have proven highly effective for accessing enantiopure lipoic acid precursors [11] [12]. Zhou and colleagues developed a lipase-catalyzed transacylation process for resolving ethyl 8-chloro-6-hydroxy octanoate [12]. Systematic screening identified Novozym 435 as the optimal catalyst, with vinyl acetate as the acyl donor in diisopropyl ether solvent [12]. This methodology achieves a space-time yield of 38 g L⁻¹ d⁻¹ with 94% enantiomeric excess [12].

The ketoreductase approach developed by Xu and Zheng represents a significant advancement in enzymatic stereoselective synthesis [10]. They discovered ketoreductase CpAR2 from Candida parapsilosis, which catalyzes the highly stereoselective reduction of ethyl 8-chloro-6-oxooctanoate to the corresponding (R)-8-chloro-6-hydroxyoctanoate in 85% yield with greater than 99% enantiomeric excess [10]. Directed evolution studies resulted in the combined mutant S131Y/Q252I, which exhibits improved activity (214 U mg⁻¹ versus 120 U mg⁻¹ for wild-type enzyme) and enhanced thermal stability [13]. This optimized system achieves a space-time yield of 566 g L⁻¹ d⁻¹ with only 2 g L⁻¹ of lyophilized cells required [13].

L-proline-catalyzed asymmetric synthesis has emerged as a powerful organocatalytic approach [14] [15]. Wang and associates developed an efficient stereocontrolled formal synthesis utilizing L-proline-catalyzed highly enantio- and diastereoselective cross-aldol reaction [15]. The aldol reaction between cyclohexanone and an appropriate aldehyde affords the chiral aldol adduct in 65% yield with 95% enantiomeric excess and 29:1 diastereomeric ratio [15]. Subsequent Baeyer-Villiger oxidation and reduction transformations provide access to the requisite chiral diol intermediate for lipoic acid synthesis [15].

Green Chemistry Innovations

The increasing emphasis on sustainable chemical processes has driven significant innovations in lipoic acid synthesis, with researchers developing environmentally benign methodologies that minimize waste, reduce energy consumption, and eliminate hazardous reagents [16] [17]. These green chemistry approaches have demonstrated that efficient lipoic acid synthesis can be achieved while adhering to principles of environmental responsibility and economic viability.

Solvent-Free Synthesis Protocols

Solvent-free synthetic methodologies represent a paradigm shift in lipoic acid chemistry, eliminating the environmental burden associated with organic solvents while often improving reaction efficiency and product purity [16]. The development of these protocols has been particularly challenging due to the need to maintain adequate mass transfer and reaction kinetics in the absence of traditional solvating media.

The optimized Fischer esterification developed by Koelbl and colleagues represents a breakthrough in solvent-free lipoic acid chemistry [16]. This methodology achieves the synthesis of ethyl lipoate on a 100-gram scale with yields exceeding 80% and an E-factor of 2.27, representing an order of magnitude improvement over conventional methods [16]. The process utilizes formic acid and 30% aqueous hydrogen peroxide to generate performic acid in situ, which serves as both the acid catalyst and oxidizing agent [16]. The reaction proceeds under carefully controlled temperature conditions, with rapid quenching using solid sodium bicarbonate to prevent undesired polymerization reactions [16].

The key innovation in this solvent-free approach lies in the precise control of reaction equilibrium and temperature management [16]. By quenching the reaction at elevated temperature where the monomer is thermodynamically favored, the methodology achieves high yields while minimizing side product formation [16]. The use of minimal water and ethanol as the only solvents significantly reduces the environmental impact compared to traditional Fischer esterification protocols that require large volumes of organic solvents [16].

Ionic liquid-mediated synthesis protocols have emerged as another significant advancement in solvent-free methodologies [17]. The work by researchers in ACS Sustainable Chemistry and Engineering demonstrates the use of butylmethyl pyrrolidinium bis(trifluoromethylsulfonyl) imide (BMP-Tf₂N) as an effective medium for lipoic acid esterification [17]. This ionic liquid system creates homogeneous mixing of normally immiscible substrates through hydrophobic interactions with the cation and hydrogen-bonding solvation by the anion [17]. The methodology achieves 93% yield in 24 hours under mild conditions while being benign to enzyme catalysis [17].

Catalytic Asymmetric Hydrogenation Methods

The development of catalytic asymmetric hydrogenation methods for lipoic acid synthesis represents a convergence of green chemistry principles with stereoselective synthesis [18] [19]. These methodologies offer the dual advantages of using hydrogen gas as a clean reducing agent while achieving high levels of enantioselectivity through carefully designed chiral catalyst systems.

Diphenyl phosphate (DPP) has emerged as a non-hazardous commercial organic acid catalyst for controlled ring-opening polymerization reactions relevant to lipoic acid chemistry [20]. This catalyst system operates under ambient atmospheric conditions and demonstrates excellent tolerance for moisture and air, representing a significant departure from traditional anaerobic synthesis requirements [16]. The DPP-catalyzed cationic ring-opening polymerization (CROP) of ethyl lipoate proceeds smoothly in benign solvents used as received, yielding ultra-high-molecular-weight poly(ethyl lipoate) on a 50-gram scale [16].

The mechanism of DPP catalysis involves activation of the monomer through phosphoric acid protonation, enabling controlled polymerization while maintaining living characteristics [20]. This system demonstrates remarkable functional group tolerance and proceeds with predictable molecular weights and narrow polydispersity indices [20]. The ability to conduct polymerizations under ambient conditions eliminates the need for specialized equipment and reduces energy consumption significantly [16].

Ruthenium-catalyzed asymmetric hydrogenation systems have shown particular promise for lipoic acid synthesis [19]. Sudalai and colleagues demonstrated the effectiveness of S-BINAP-ruthenium catalysts for the asymmetric hydrogenation of β-keto ester intermediates [19]. The hydrogenation proceeds under 400 psi hydrogen pressure to generate chiral β-hydroxy esters in 90% yield with 96% enantiomeric excess [19]. This methodology exemplifies the power of asymmetric hydrogenation in providing both high efficiency and excellent stereocontrol [19].

The development of improved catalyst systems has focused on enhancing both activity and selectivity while reducing the required catalyst loadings [18]. Modern phosphine ligand systems, including electron-rich diphosphines such as DuPhos and BPE, display exceptionally high enantioselectivity in the hydrogenation of dehydroamino acid derivatives relevant to lipoic acid synthesis [18]. These systems achieve near-perfect enantioselectivity through careful matching of substrate structure with ligand architecture [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Forms yellowish flakes

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

206.04352203 Da

Monoisotopic Mass

206.04352203 Da

Boiling Point

162.5 °C

Heavy Atom Count

12

LogP

2.1
2.1

Decomposition

When heated to decomposition, material mits toxic fumes of /sulfur oxides/.

Appearance

Light yellow to dark brown solid powder.

Melting Point

60.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J2Y905FQ57

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 122 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 70 of 122 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (54.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (54.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (54.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (34.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance.

Therapeutic Uses

/EXPERIMENTAL THERAPY/ The aim of this trial was to evaluate the effects of alpha-lipoic acid (ALA) on positive sensory symptoms and neuropathic deficits in diabetic patients with distal symmetric polyneuropathy (DSP). In this multicenter, randomized, double-blind, placebo-controlled trial, 181 diabetic patients in Russia and Israel received once-daily oral doses of 600 mg (n = 45) (ALA600), 1,200 mg (n = 47) (ALA1200), and 1,800 mg (ALA1800) of ALA (n = 46) or placebo (n = 43) for 5 weeks after a 1-week placebo run-in period. The primary outcome measure was the change from baseline of the Total Symptom Score (TSS), including stabbing pain, burning pain, paresthesia, and asleep numbness of the feet. Secondary end points included individual symptoms of TSS, Neuropathy Symptoms and Change (NSC) score, Neuropathy Impairment Score (NIS), and patients' global assessment of efficacy. Mean TSS did not differ significantly at baseline among the treatment groups and on average decreased by 4.9 points (51%) in ALA600, 4.5 (48%) in ALA1200, and 4.7 (52%) in ALA1800 compared with 2.9 points (32%) in the placebo group (all P < 0.05 vs. placebo). The corresponding response rates (> or = 50% reduction in TSS) were 62, 50, 56, and 26%, respectively. Significant improvements favoring all three ALA groups were also noted for stabbing and burning pain, the NSC score, and the patients' global assessment of efficacy. The NIS was numerically reduced. Safety analysis showed a dose-dependent increase in nausea, vomiting, and vertigo. CONCLUSIONS: Oral treatment with ALA for 5 weeks improved neuropathic symptoms and deficits in patients with DSP. An oral dose of 600 mg once daily appears to provide the optimum risk-to-benefit ratio.
/EXPERIMENTAL THERAPY/ Mitochondria produce reactive oxygen species that may contribute to vascular dysfunction. alpha-Lipoic acid and acetyl-L-carnitine reduce oxidative stress and improve mitochondrial function. In a double-blind crossover study, the authors examined the effects of combined alpha-lipoic acid/acetyl-L-carnitine treatment and placebo (8 weeks per treatment) on vasodilator function and blood pressure in 36 subjects with coronary artery disease. Active treatment increased brachial artery diameter by 2.3% (P=.008), consistent with reduced arterial tone. Active treatment tended to decrease systolic blood pressure for the whole group (P=.07) and had a significant effect in the subgroup with blood pressure above the median (151+/-20 to 142+/-18 mm Hg; P=.03) and in the subgroup with the metabolic syndrome (139+/-21 to 130+/-18 mm Hg; P=.03). Thus, mitochondrial dysfunction may contribute to the regulation of blood pressure and vascular tone....
/EXPERIMENTAL THERAPY/ Lipoic acid is an antioxidant that suppresses and treats an animal model of multiple sclerosis, experimental autoimmune encephalomyelitis. The purpose of this study was to determine the pharmacokinetics (PK), tolerability and effects on matrix metalloproteinase-9 (MMP-9) and soluble intercellular adhesion molecule-1 (sICAMP-1) of oral lipoic acid in patients with multiple sclerosis. Thirty-seven MS subjects were randomly assigned to one of four groups: placebo, lipoic acid 600 mg twice a day, lipoic acid 1200 mg once a day and lipoic acid 1200 mg twice a day. Subjects took study capsules for 14 days. ... Subjects taking 1200 mg lipoic acid had substantially higher peak serum lipoic acid levels than those taking 600 mg and that peak levels varied considerably among subjects. We also found a significant negative correlation between peak serum lipoic acid levels and mean changes in serum MMP-9 levels (T = -0.263, P =0.04). There was a significant dose response relationship between lipoic acid and mean change in serum sICAM-1 levels (P =0.03). ... Oral lipoic acid is generally well tolerated and appears capable of reducing serum MMP-9 and sICAM-1 levels. Lipoic acid may prove useful in treating MS by inhibiting MMP-9 activity and interfering with T-cell migration into the CNS.
/EXPERIMENTAL THERAPY/ Mitochondrial dysfunction and oxidative damage are highly involved in the pathogenesis of Parkinson's disease. Some mitochondrial antioxidants/nutrients that can improve mitochondrial function and/or attenuate oxidative damage have been implicated in Parkinson's disease therapy. However, few studies have evaluated the preventative effects of a combination of mitochondrial antioxidants/nutrients against Parkinson's disease, and even fewer have sought to optimize the doses of the combined agents. The present study examined the preventative effects of two mitochondrial antioxidant/nutrients, R-alpha-lipoic acid (LA) and acetyl-L-carnitine (ALC), in a chronic rotenone-induced cellular model of Parkinson's disease. We demonstrated that 4-week pretreatment with LA and/or ALC effectively protected SK-N-MC human neuroblastoma cells against rotenone-induced mitochondrial dysfunction, oxidative damage, and accumulation of alpha-synuclein and ubiquitin. Most notably, we found that when combined, LA and ALC worked at 100 to 1000 fold lower concentrations than they did individually. We also found that pretreatment with combined LA and ALC increased mitochondrial biogenesis and decreased production of reactive oxygen species through the upregulation of the peroxisome proliferator-activated receptor-gamma coactivator 1alpha as a possible underlying mechanism. This study provides important evidence that combining mitochondrial antioxidant/nutrients at optimal doses might be an effective and safe prevention strategy for Parkinson's disease. /R-alpha-lipoic acid/
For more Therapeutic Uses (Complete) data for alpha-Lipoic acid (11 total), please visit the HSDB record page.

Pharmacology

Lipoic acid (or α-lipoic acid) is able to pass the blood-brain barrier and is putatively used for detoxification of mercury attached to the brain cells. It can mobilise bound mercury into the blood stream as it is a mercaptan (sulfur compound which readily binds to the mercury). In the blood stream, another chelator such as dimercaptosuccinic acid (DMSA) or methylsulfonylmethane (MSM) is used to transfer mercury safely into the urine for excretion. Neither DMSA nor MSM can cross the blood-brain barrier, which is why both lipoic acid and DMSA are used. It is hypothesized that this treatment-along with carnitine, dimethylglycine (DMG), Vitamin B6, folic acid, and magnesium—could be used to treat autism and amalgam poisoning. In this hypothesis, the reason why autism is difficult to treat is that mercury is attached to the brain cells and most medicines and vitamin supplements do not penetrate the blood-brain barrier. However, α-lipoic acid and perhaps vitamin B12 could making it possible for other chelators to remove mercury safely out of the body and could perhaps one day be used as a treatment for autism. Because lipoic acid is related to cellular uptake of glucose and it is both soluble in water and fat, it is being used for treatment in diabetes. It may be helpful for people with Alzheimer's disease or Parkinson's disease.

MeSH Pharmacological Classification

Vitamin B Complex

Mechanism of Action

Lipoic Acid is generally involved in oxidative decarboxylations of keto acids and is presented as a growth factor for some organisms. Lipoic acid exists as two enantiomers, the R-enantiomer and the S-enantiomer. Normally only the R-enantiomer of an amino acid is biologically active, but for lipoic acid the S-enantiomer assists in the reduction of the R-enantiomer when a racemic mixture is given. Some recent studies have suggested that the S-enantiomer in fact has an inhibiting effect on the R-enantiomer, reducing its biological activity substantially and actually adding to oxidative stress rather than reducing it. Furthermore, the S-enantiomer has been found to reduce the expression of GLUT-4s in cells, responsible for glucose uptake, and hence reduce insulin sensitivity.

Pictograms

Irritant

Irritant

Other CAS

1200-22-2
62-46-4
1077-27-6

Absorption Distribution and Excretion

To determine the concentration of alpha-lipoic acid in the aqueous humour and investigate if its topical instillation can increase quantities. Methods: Seventy patients selected to undergo cataract surgery were randomly divided into two groups. Group 1 was used as a control group; for the patients in Group 2, a single instillation of alpha-lipoic acid eye drops (1%) was administered. Immediately before surgery an aliquot of 40-120 microL of aqueous humour was aspirated. The individual aspirations were combined to constitute pools representing time intervals with respect to administration. The levels of alpha-lipoic acid in the aqueous humour were measured using gas chromatography/mass-spectrometry. Pool 0 was created by combining the samples of aqueous humour obtained from the patients in Group 1, the control group, and the level of alpha-lipoic acid was 27.5 + 2.6 ng/mL; in the other pools the time interval between the administration of the eye drops and sampling was respectively 23 minutes, 53 minutes, 72 minutes, 93 minutes and 114 minutes, and the level of alpha-lipoic acid was 33.0 + 10.8 ng/mL; 52.0 + 2.5 ng/mL; 86.7 + 2.5 ng/mL; 91.2 + 2.5 ng/mL; 80.3 + 2.5 ng/mL. /The/ study demonstrates the presence of alpha-lipoic acid in the aqueous humour and indicates that its concentration increases after it is administered in the form of eye drops, reaching maximum values after around 93 minutes. The concentrations that are achieved in the anterior chamber allow us to theorise the possibility of exploiting the antioxidant properties of alpha-lipoic acid.
R(+)-alpha-lipoic acid is a natural occurring compound that acts as an essential cofactor for certain dehydrogenase complexes. The redox couple alpha-lipoic acid/dihydrolipoic acid possesses potent antioxidant activity. Exogenous racemic alpha-lipoic acid orally administered for the symptomatic treatment of diabetic polyneuropathy is readily and nearly completely absorbed, with a limited absolute bioavailability of about 30% caused by high hepatic extraction. Although the pharmacokinetics of the parent drug have been well characterized in humans, relatively little is known regarding the excretion of alpha-lipoic acid and the pharmacokinetics of any metabolites in humans. In the present study, plasma concentration-time courses, urinary excreted amounts, and pharmacokinetic parameters of alpha-lipoic acid metabolites were evaluated in 9 healthy volunteers after multiple once-daily oral administration of 600 mg racemic alpha-lipoic acid. The primary metabolic pathways of alpha-lipoic acid in man, S-methylation and beta-oxidation, were quantitatively confirmed by an HPLC-electrochemical assay newly established prior to the beginning of this study. Major circulating metabolites were the S-methylated beta-oxidation products 4,6-bismethylthio-hexanoic acid and 2,4-bismethylthio-butanoic acid, whereas its conjugated forms accounted for the major portion excreted in urine. There was no statistically significant difference in the pharmacokinetic parameters Cmax, AUC, and tmax between day 1 and day 4. Despite the prolonged half-lives of the major metabolites compared to the parent drug, no evidence of accumulation was found. Mean values of 12.4% of the administered dose were recovered in the urine after 24 hours as the sum of alpha-lipoic acid and its metabolites. The results of the present study revealed that urinary excretion of alpha-lipoic acid and five of its main metabolites does not play a significant role in the elimination of alpha-lipoic acid. Therefore, biliary excretion, further electrochemically inactive degradation products, and complete utilization of alpha-lipoic acid as a primary substrate in the endogenous metabolism should be considered.
In an open-label, parallel-group study involving 16 patients (8 with severely reduced renal function, 8 with end-stage renal disease needing hemodialysis), the effect of renal function on the pharmacokinetics, metabolism, and safety `of alpha-lipoic acid (thioctic acid) was evaluated by comparing the pharmacokinetic parameters with those of a reference group of 8 healthy subjects. Alpha-lipoic acid 600 mg was administered orally once daily for 4 days, and the pharmacokinetic parameters were measured on days 1 and 4. The mean percentage of the administered dose excreted in urine as parent compound was 0.2 and 0.05 in healthy subjects and subjects with severely reduced renal function, respectively. Assuming a bioavailability of 30%, this represents 0.67% and 0.17% of the bioavailable amount of alpha-lipoic acid, respectively. The percentage of total urinary recovered amounts of alpha-lipoic acid and 5 of its metabolites was 12.0 on both days. The respective values for patients with severe kidney damage were 5.2% (day 1) and 6.4% (day 4). The total percentage of the administered dose removed by hemodialysis was 4.0 in patients with end-stage renal disease. Renal clearance of alpha-lipoic acid and its major metabolites, 6,8-bismethylthio-octanoic acid, 4,6-bismethylthio-hexanoic acid and 2,4-bismethylthio-butanoic acid, were significantly decreased in subjects with kidney damage compared to the reference group. Apparent total clearance of alpha-lipoic acid was poorly correlated with creatinine clearance. There is strong evidence that alpha-lipoic acid is mainly excreted by nonrenal mechanism or further degraded to smaller units in the catabolic process. The significantly increased area under the curve values of 4,6-bismethylthio-hexanoic acid and half-lives of 2,4-bismethylthio-butanoic acid on both days in patients with severely reduced function and end-stage renal disease were not considered to be clinically relevant. Although trough levels of both metabolites tend to increase slightly in these subjects, no accumulation effects were detected. We conclude that the pharmacokinetics of alpha-lipoic acid are not influenced by creatinine clearance and are unaffected in subjects with severely reduced kidney function or end-stage renal disease. Hemodialysis did not significantly contribute to the clearance of alpha-lipoic acid. Hence, dose adjustment of alpha-lipoic acid is not necessary in patients with renal dysfunction.
Alpha-lipoic aicd is absorbed from the small intestine and distributed to the liver via the portal circulation and to various tissues in the body via the systemic circulation.The natural R-enantiomer is more readily absorbed than the L-enantiomer and is the more active form. Alpha-lipoic acid readily crosses the blood-brain barrier. It is found, after its distribution to the various body tissues, intracellularly, intramitochondrialy and extracellularly.

Metabolism Metabolites

Alpha-lipoic acid is metabolized to its reduced form, dihydrolipoic acid by mitochondrial lipoamide dehydrogenase. Dihydroipoic acid, together with lipoic acid, form a redox couple. It is also metabolized to lipoamide, which functions as the lipoic acid cofactor in the multienzyme complexes that catalyze the oxidative decarboxylations of pyruvate and alpha-ketoglutarate. Alpha-lipoic acid may be metabolized to dithiol octanoic acid, which can undergo catabolism.
The excretion and biotransformation of rac-alpha-lipoic acid (LA), which is used for the symptomatic treatment of diabetic polyneuropathy, were investigated following single oral dosing of [(14)C]LA to mice (30 mg/kg), rats (30 mg/kg), dogs (10 mg/kg), and unlabeled LA to humans (600 mg). More than 80% of the radioactivity given was renally excreted. Metabolite profiles obtained by radiometric high-performance liquid chromatography revealed that LA was extensively metabolized irrespective of the species. Based on a new on-line liquid chromatography/tandem mass spectroscopy assay developed for negative ions, LA and a total of 12 metabolites were identified. Mitochondrial beta-oxidation played the paramount role in the metabolism of LA. Simultaneously, the circulating metabolites were subjected to reduction of the 1,2-dithiolane ring and subsequent S-methylation. In addition, evidence is given for the first time that the methyl sulfides formed were partly oxidized to give sulfoxides, predominantly in dogs. The disulfoxide of 2,4-bismethylmercapto-butanoic acid, the most polar metabolite identified, was the major metabolite in dogs. Furthermore, new data are presented that suggest conjugation with glycine occurred as a separate metabolic pathway in competition with beta-oxidation, predominantly in mice.
Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

Lipoic_acid

Drug Warnings

Those with diabetes and problems with glucose intolerance are cautioned that supplemental alpha-lipoic acid may lower blood glucose levels. Blood glucose should be monitored and antidiabetic drug dose adjusted, if necessary, to avoid possible hypoglycemia.
Because of lack of long-term safety data, alpha-lipoic acid should be avoided by pregnant and nursing mothers.

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Thia fatty acids [FA0113]

Methods of Manufacturing

Industrial synthesis of thioctic acid is performed in three stages. Monomethyl or monoethyl adipate is converted into the corresponding acid chloride by reaction with thionyl chloride. Treatment with ethylene in the presence of anhydrous aluminum chloride yields 8-chloro-6-ketooctanoate. In the second stage, this ester is reduced to 8-chloro-6-hydroxyoctanoate by using thionyl chloride in pyridine. In the third stage, the chlorine atoms are replaced by sulfur atoms by treatment with sodium disulfide. Hydrolysis of the resulting dithionooctyl ester formed with alcoholic potassium hydroxide gives thioctic acid.

General Manufacturing Information

Helps the body maintain healthy skeletal and cardiac muscle /Coquinone 30/

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Dates

Last modified: 08-15-2023
1: Wang X, Lin H, Xu S, Jin Y, Zhang R. Alpha lipoic acid combined with epalrestat: a therapeutic option for patients with diabetic peripheral neuropathy. Drug Des Devel Ther. 2018 Sep 7;12:2827-2840. doi: 10.2147/DDDT.S168878. eCollection 2018. Review. PubMed PMID: 30233145; PubMed Central PMCID: PMC6135078.
2: Akbari M, Ostadmohammadi V, Lankarani KB, Tabrizi R, Kolahdooz F, Khatibi SR, Asemi Z. The effects of alpha-lipoic acid supplementation on glucose control and lipid profiles among patients with metabolic diseases: A systematic review and meta-analysis of randomized controlled trials. Metabolism. 2018 Oct;87:56-69. doi: 10.1016/j.metabol.2018.07.002. Epub 2018 Jul 7. Review. PubMed PMID: 29990473.
3: Akbari M, Ostadmohammadi V, Tabrizi R, Mobini M, Lankarani KB, Moosazadeh M, Heydari ST, Chamani M, Kolahdooz F, Asemi Z. The effects of alpha-lipoic acid supplementation on inflammatory markers among patients with metabolic syndrome and related disorders: a systematic review and meta-analysis of randomized controlled trials. Nutr Metab (Lond). 2018 Jun 5;15:39. doi: 10.1186/s12986-018-0274-y. eCollection 2018. Review. PubMed PMID: 29930690; PubMed Central PMCID: PMC5989440.
4: Ambrosi N, Guerrieri D, Caro F, Sanchez F, Haeublein G, Casadei D, Incardona C, Chuluyan E. Alpha Lipoic Acid: A Therapeutic Strategy that Tend to Limit the Action of Free Radicals in Transplantation. Int J Mol Sci. 2018 Jan 4;19(1). pii: E102. doi: 10.3390/ijms19010102. Review. PubMed PMID: 29300330; PubMed Central PMCID: PMC5796052.
5: Tibullo D, Li Volti G, Giallongo C, Grasso S, Tomassoni D, Anfuso CD, Lupo G, Amenta F, Avola R, Bramanti V. Biochemical and clinical relevance of alpha lipoic acid: antioxidant and anti-inflammatory activity, molecular pathways and therapeutic potential. Inflamm Res. 2017 Nov;66(11):947-959. doi: 10.1007/s00011-017-1079-6. Epub 2017 Jul 4. Review. PubMed PMID: 28676917.
6: Namazi N, Larijani B, Azadbakht L. Alpha-lipoic acid supplement in obesity treatment: A systematic review and meta-analysis of clinical trials. Clin Nutr. 2018 Apr;37(2):419-428. doi: 10.1016/j.clnu.2017.06.002. Epub 2017 Jun 8. Review. PubMed PMID: 28629898.
7: Mohammadi V, Dehghani S, Askari G. Does Alpha-lipoic Acid Supplement Regulate Blood Pressure? A Systematic Review of Randomized, Double-blind Placebo-controlled Clinical Trials. Int J Prev Med. 2017 May 11;8:33. doi: 10.4103/2008-7802.206138. eCollection 2017. Review. PubMed PMID: 28584615; PubMed Central PMCID: PMC5450615.
8: Sohaib M, Anjum FM, Nasir M, Saeed F, Arshad MS, Hussain S. Alpha-lipoic acid: An inimitable feed supplement for poultry nutrition. J Anim Physiol Anim Nutr (Berl). 2018 Feb;102(1):33-40. doi: 10.1111/jpn.12693. Epub 2017 Apr 26. Review. PubMed PMID: 28447384.
9: Kucukgoncu S, Zhou E, Lucas KB, Tek C. Alpha-lipoic acid (ALA) as a supplementation for weight loss: results from a meta-analysis of randomized controlled trials. Obes Rev. 2017 May;18(5):594-601. doi: 10.1111/obr.12528. Epub 2017 Mar 13. Review. PubMed PMID: 28295905; PubMed Central PMCID: PMC5523816.
10: Monastra G, De Grazia S, Cilaker Micili S, Goker A, Unfer V. Immunomodulatory activities of alpha lipoic acid with a special focus on its efficacy in preventing miscarriage. Expert Opin Drug Deliv. 2016 Dec;13(12):1695-1708. Epub 2016 Jun 24. Review. PubMed PMID: 27292272.
11: Huerta AE, Prieto-Hontoria PL, Sáinz N, Martínez JA, Moreno-Aliaga MJ. Supplementation with α-Lipoic Acid Alone or in Combination with Eicosapentaenoic Acid Modulates the Inflammatory Status of Healthy Overweight or Obese Women Consuming an Energy-Restricted Diet. J Nutr. 2016 Mar 9. pii: jn224105. [Epub ahead of print] Review. PubMed PMID: 26962183.
12: Moon HS. Chemopreventive Effects of Alpha Lipoic Acid on Obesity-Related Cancers. Ann Nutr Metab. 2016;68(2):137-44. doi: 10.1159/000443994. Epub 2016 Feb 2. Review. PubMed PMID: 26829711.
13: Dörsam B, Fahrer J. The disulfide compound α-lipoic acid and its derivatives: A novel class of anticancer agents targeting mitochondria. Cancer Lett. 2016 Feb 1;371(1):12-9. doi: 10.1016/j.canlet.2015.11.019. Epub 2015 Nov 18. Review. PubMed PMID: 26604131.
14: Costantino D, Guaraldi C, Costantino M, Bounous VE. [Use of alpha-lipoic acid and omega-3 in postpartum pain treatment]. Minerva Ginecol. 2015 Oct;67(5):465-73. Review. Italian. PubMed PMID: 26491825.
15: Rochette L, Ghibu S, Muresan A, Vergely C. Alpha-lipoic acid: molecular mechanisms and therapeutic potential in diabetes. Can J Physiol Pharmacol. 2015 Dec;93(12):1021-7. doi: 10.1139/cjpp-2014-0353. Epub 2015 Sep 25. Review. PubMed PMID: 26406389.
16: Pashaj A, Xia M, Moreau R. α-Lipoic acid as a triglyceride-lowering nutraceutical. Can J Physiol Pharmacol. 2015 Dec;93(12):1029-41. doi: 10.1139/cjpp-2014-0480. Epub 2015 Apr 20. Review. PubMed PMID: 26235242.
17: Roberts JL, Moreau R. Emerging role of alpha-lipoic acid in the prevention and treatment of bone loss. Nutr Rev. 2015 Feb;73(2):116-25. doi: 10.1093/nutrit/nuu005. Review. PubMed PMID: 26024498.
18: Kamchatnov PR, Abusueva BA, Kazakov AY. [Alpha-lipoic acid in treatment of nervous system diseases]. Zh Nevrol Psikhiatr Im S S Korsakova. 2014;114(10):131-5. Review. Russian. PubMed PMID: 25632426.
19: Patel MK, Riley MA, Hobbs S, Cortez-Cooper M, Robinson VJ. Can α-lipoic acid mitigate progression of aging-related decline caused by oxidative stress? South Med J. 2014 Dec;107(12):780-7. doi: 10.14423/SMJ.0000000000000198. Review. PubMed PMID: 25502159.
20: Papanas N, Ziegler D. Efficacy of α-lipoic acid in diabetic neuropathy. Expert Opin Pharmacother. 2014 Dec;15(18):2721-31. doi: 10.1517/14656566.2014.972935. Epub 2014 Nov 10. Review. PubMed PMID: 25381809.

Explore Compound Types